molecular formula C10H12BrNO B12216407 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B12216407
M. Wt: 242.11 g/mol
InChI Key: CHGCHQWOZKAONL-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H12BrNO. It is a derivative of benzoxepin, a bicyclic compound containing a benzene ring fused to an oxepin ring. The presence of a bromine atom at the 7th position and an amine group at the 5th position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the bromination of 2,3,4,5-tetrahydro-1-benzoxepin followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The amination step can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Similar structure but with a hydroxyl group instead of an amine group.

    N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: Contains a hydroxylamine group instead of an amine group.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amine groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

InChI

InChI=1S/C10H12BrNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2

InChI Key

CHGCHQWOZKAONL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)OC1)N

Origin of Product

United States

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